1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane

Beschreibung

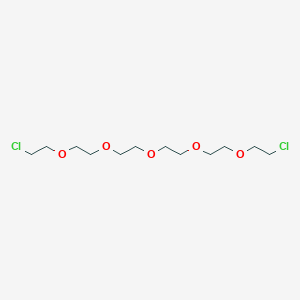

1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane (CAS 52559-90-7) is a chlorinated polyether characterized by a 17-carbon chain interspersed with five ether oxygen atoms and terminal chlorine substituents. Its molecular formula is C₁₂H₂₂Cl₂O₅, with an average molecular weight of 317.21 g/mol. This compound serves as a versatile alkylating agent and cross-linker in organic synthesis, particularly in polymer chemistry and material science .

Eigenschaften

IUPAC Name |

1-[2-(2-chloroethoxy)ethoxy]-2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Cl2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZBUNJIQHSFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCCl)OCCOCCOCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thionyl Chloride (SOCl₂) Method

The most common approach involves chlorinating hexaethylene glycol (HEG) using thionyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic substitution, converting terminal hydroxyl groups to chlorides.

Procedure :

- Reagents : Hexaethylene glycol (1 equiv), thionyl chloride (2.2 equiv), pyridine (catalytic).

- Conditions : Reflux in dry dichloromethane (DCM) for 12–24 hours.

- Workup : Remove excess SOCl₂ and pyridine via rotary evaporation. Purify via column chromatography (silica gel, ethyl acetate/hexane).

Reaction :

$$

\text{HO-(CH}2\text{CH}2\text{O)}6\text{-H} + 2 \, \text{SOCl}2 \xrightarrow{\text{pyridine}} \text{Cl-(CH}2\text{CH}2\text{O)}6\text{-Cl} + 2 \, \text{SO}2 + 2 \, \text{HCl}

$$

Phosphorus Trichloride (PCl₃) Method

An alternative employs PCl₃ for milder chlorination, suitable for heat-sensitive substrates.

Procedure :

- Reagents : HEG (1 equiv), PCl₃ (2.5 equiv).

- Conditions : Stir at 60°C in dry toluene for 48 hours.

- Workup : Quench with ice water, extract with DCM, dry (MgSO₄), and concentrate.

Two-Step Mesylation-Chlorination

Mesylation Followed by Nucleophilic Substitution

This method avoids harsh chlorinating agents by first converting hydroxyl groups to mesylates, then displacing them with chloride ions.

Step 1: Mesylation

- Reagents : HEG (1 equiv), mesyl chloride (MsCl, 2.2 equiv), triethylamine (TEA, 2.5 equiv).

- Conditions : 0°C to room temperature, 4 hours in dry THF.

- Intermediate : 1,17-Dimesyl-3,6,9,12,15-pentaoxaheptadecane (isolated yield: 95%).

Step 2: Chlorination

- Reagents : Mesylated intermediate (1 equiv), NaCl (excess), DMF.

- Conditions : Heat at 80°C for 24 hours.

- Workup : Dilute with water, extract with DCM, dry, and concentrate.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, pyridine | Reflux, 12–24 h | 85–90% | High yield, straightforward | Corrosive reagents, SO₂ generation |

| Phosphorus Trichloride | PCl₃ | 60°C, 48 h | 75–78% | Milder conditions | Longer reaction time |

| Mesylation-Chlorination | MsCl, NaCl | 0°C → 80°C, 28 h | 70–75% | Avoids gaseous byproducts | Two-step process, lower yield |

Characterization and Quality Control

Key analytical data for 1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane:

- Boiling Point : 162°C at 0.3 mmHg.

- Refractive Index : 1.47.

- ¹H NMR (CDCl₃): δ 3.6–3.7 (m, 20H, PEG backbone), 3.5 (t, 4H, CH₂Cl).

- Purity : >97% (GC).

Applications in Chemical Synthesis

The compound serves as a bifunctional linker in:

- Dendrimer Synthesis : Reacted with azides to form triazole linkages via CuAAC.

- Protein Conjugation : Used to PEGylate therapeutic proteins (e.g., FVIIa, FVIII).

Challenges and Optimization

Analyse Chemischer Reaktionen

Types of Reactions

1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as azides, amines, or thiols.

Oxidation and Reduction: The ether linkages can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or primary amines (R-NH₂) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Azide Substitution: 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane.

Amine Substitution: 1,17-Diamino-3,6,9,12,15-pentaoxaheptadecane.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1,17-Dichlor-3,6,9,12,15-pentaoxaheptadecan beinhaltet seine Fähigkeit, nucleophile Substitutionsreaktionen einzugehen. Die Chloratome dienen als Abgangsgruppen, die es Nucleophilen ermöglichen, anzugreifen und neue Bindungen zu bilden. Diese Eigenschaft macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Wirkmechanismus

The mechanism of action of 1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack and form new bonds. This property makes it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Halogenated Derivatives

1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane (CAS 67705-77-5)

- Structure : Bromine replaces chlorine at terminal positions.

- Reactivity : Bromine’s lower electronegativity compared to chlorine enhances its leaving-group ability, making it more reactive in nucleophilic substitutions.

- Applications : Widely used as a cross-linking reagent in polymer synthesis due to its higher reactivity .

1,17-Difluoro-3,6,9,12,15-pentaoxaheptadecane

- Synthesis : Prepared via nucleophilic fluorination of the dibromo analog, achieving 94% yield in 1 hour .

- NMR Data : Distinct ¹H and ¹³C NMR shifts (e.g., δ 83.0 ppm for fluorinated carbons) due to fluorine’s strong electronegativity .

- Stability : Fluorine’s poor leaving-group ability limits its use in substitutions but enhances stability in harsh conditions.

Functional Group Variants

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane (CAS 356046-26-9)

- Structure : Terminal azide (-N₃) groups replace chlorine.

- Applications : Key intermediate in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation and material functionalization .

- Reactivity : Azides enable rapid, selective coupling but require careful handling due to explosivity risks.

3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine (CAS 72236-26-1)

- Structure : Terminal amine (-NH₂) groups.

- Applications : Used in epoxy resins, polyurethane coatings, and dendrimer synthesis. Amine groups enhance adhesion and compatibility in composite materials .

- Synthesis : Derived from hexaethylene glycol via tosylation and amination .

3,6,9,12,15-Pentaoxaheptadecanedioic Acid (CAS 77855-75-5)

- Structure : Terminal carboxylic acid (-COOH) groups.

- Applications: Chelating agent for metal ions and monomer for biodegradable polyesters. Higher water solubility compared to halogenated analogs .

Backbone-Modified Analogs

Hexaethylene Glycol (3,6,9,12,15-pentaoxaheptadecane-1,17-diol)

- Structure : Terminal hydroxyl (-OH) groups.

- Properties : High polarity and hygroscopicity; used as a solvent, plasticizer, and precursor for surfactants. Lacks reactivity of halogenated analogs .

1,17-Ditosyl-3,6,9,12,15-pentaoxaheptadecane

Comparative Data Table

| Compound Name | CAS Number | Terminal Groups | Molecular Formula | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| 1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane | 52559-90-7 | -Cl | C₁₂H₂₂Cl₂O₅ | Cross-linking, alkylation | Moderate nucleophilic substitution |

| 1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane | 67705-77-5 | -Br | C₁₂H₂₂Br₂O₅ | Polymer cross-linking | High nucleophilic substitution |

| 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane | 356046-26-9 | -N₃ | C₁₂H₂₄N₆O₅ | Click chemistry, bioconjugation | Rapid coupling under Cu catalysis |

| 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | 72236-26-1 | -NH₂ | C₁₂H₂₈N₂O₅ | Epoxy resins, adhesives | Nucleophilic addition/condensation |

| Hexaethylene Glycol | 2615-15-8 | -OH | C₁₂H₂₆O₇ | Solvent, surfactant precursor | Low reactivity, high polarity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.